molecular formula C11H15ClN4O3 B11838900 Theophylline, 8-chloro-7-(3-hydroxybutyl)- CAS No. 21622-65-1

Theophylline, 8-chloro-7-(3-hydroxybutyl)-

Cat. No.: B11838900
CAS No.: 21622-65-1
M. Wt: 286.71 g/mol
InChI Key: BTURTIRALKUSAI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-chlorotheophylline involves the chlorination of theophylline. The reaction typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the 8th position of the theophylline molecule. Industrial production methods often involve large-scale chlorination processes, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

8-chlorotheophylline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the chlorine atom or other functional groups in the molecule.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Mechanism of Action

8-chlorotheophylline exerts its effects by blocking adenosine receptors, particularly the adenosine receptor A2a. Adenosine typically causes a decrease in neuronal firing, so blocking these receptors results in increased neuronal activity and stimulation. This mechanism helps counteract the drowsiness caused by diphenhydramine in the combination drug dimenhydrinate .

Properties

CAS No.

21622-65-1

Molecular Formula

C11H15ClN4O3

Molecular Weight

286.71 g/mol

IUPAC Name

8-chloro-7-(3-hydroxybutyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H15ClN4O3/c1-6(17)4-5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h6,17H,4-5H2,1-3H3

InChI Key

BTURTIRALKUSAI-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C)O

Origin of Product

United States

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